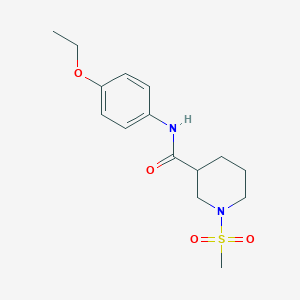![molecular formula C16H18N2O3S B4388484 3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4388484.png)
3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide
Descripción general
Descripción
3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide, also known as MMMPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MMMPB is a synthetic compound that belongs to the class of N-(methylsulfonyl)benzamides.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide is not fully understood. However, studies have shown that 3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various cancers. Inhibition of CAIX activity leads to a decrease in pH within cancer cells, which can induce apoptosis. 3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
Biochemical and Physiological Effects:
3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide inhibits the growth of cancer cells and induces apoptosis. In addition, 3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been shown to reduce inflammation and pain in animal models. 3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has also been shown to decrease the pH within cancer cells, leading to apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide is its synthetic nature, which allows for easy optimization of the synthesis method to increase yield and purity. 3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has also been shown to have potential therapeutic applications in various diseases. However, one limitation of 3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide is its limited solubility in water, which may affect its effectiveness in vivo.
Direcciones Futuras
There are several future directions for 3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide research. One direction is to further investigate the mechanism of action of 3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide, particularly its inhibition of CAIX activity. Another direction is to investigate the potential of 3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide as a therapeutic agent in combination with other drugs. In addition, further studies are needed to determine the effectiveness of 3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide in vivo and its potential side effects. Overall, 3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential.
Aplicaciones Científicas De Investigación
3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. 3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, 3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide has been shown to reduce inflammation and pain in animal models. These findings suggest that 3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide may have potential as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
3-methyl-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-6-4-7-13(10-12)16(19)17-14-8-5-9-15(11-14)18(2)22(3,20)21/h4-11H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVSRGSSIZPDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4388409.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4388415.png)
![3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride](/img/structure/B4388419.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4388432.png)


![N-[4-(4-morpholinyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4388442.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4388444.png)


![N-[5-(benzoylamino)-2-methylphenyl]-4-chlorobenzamide](/img/structure/B4388493.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4388504.png)